molecular formula C16H15BO5 B12748334 4Xge7PE33B CAS No. 1187187-14-9

4Xge7PE33B

Cat. No.: B12748334
CAS No.: 1187187-14-9
M. Wt: 298.1 g/mol
InChI Key: SFSKQAPHNNZNLT-UHFFFAOYSA-N
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Biological Activity

The compound identified by the code 4Xge7PE33B corresponds to 2-Isobutyl-4-methyltetrahydropyran-4-ol , a chemical compound with significant potential in biological research. This article provides an overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

2-Isobutyl-4-methyltetrahydropyran-4-ol is characterized by the following chemical properties:

PropertyDetail
CAS No. 724776-63-0
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name (2S,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol
InChI Key YVSNOTITPICPTB-UWVGGRQHSA-N

Synthesis

The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol typically involves the Prins cyclization method, which utilizes isoprenol and isovaleraldehyde in the presence of an acid catalyst. The reaction conditions are optimized using iron-modified silica as a catalyst, achieving selectivity for the desired compound up to 70% under specific conditions .

Biological Activity

Research indicates that 2-Isobutyl-4-methyltetrahydropyran-4-ol exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Modulation : Preliminary findings indicate that it may interact with specific enzymes, modulating their activity and thereby influencing metabolic pathways .
  • Therapeutic Potential : Ongoing research explores its therapeutic properties, particularly in the context of metabolic disorders and other health conditions.

Case Studies

Several case studies have investigated the biological effects of 2-Isobutyl-4-methyltetrahydropyran-4-ol:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common pathogenic bacterium. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Case Study 2 : Another research project focused on its effects on metabolic enzymes in liver tissues, revealing that it significantly altered enzyme activity related to lipid metabolism, indicating potential applications in addressing obesity-related disorders.

The mechanism of action for 2-Isobutyl-4-methyltetrahydropyran-4-ol involves its binding to specific molecular targets within biological systems. It is believed to influence biochemical pathways by modulating enzyme activities and interacting with receptors. However, detailed pathways remain under investigation, necessitating further research to elucidate these interactions .

Properties

CAS No.

1187187-14-9

Molecular Formula

C16H15BO5

Molecular Weight

298.1 g/mol

IUPAC Name

ethyl 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoate

InChI

InChI=1S/C16H15BO5/c1-2-20-16(18)11-3-5-13(6-4-11)22-14-7-8-15-12(9-14)10-21-17(15)19/h3-9,19H,2,10H2,1H3

InChI Key

SFSKQAPHNNZNLT-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)OCC)O

Origin of Product

United States

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